molecular formula C8H14Cl2N4 B13137687 1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride

1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride

Cat. No.: B13137687
M. Wt: 237.13 g/mol
InChI Key: LZQYOWUYQKWMOH-UHFFFAOYSA-N
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Description

1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinyl group attached to a tetrahydrophthalazine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride typically involves the reaction of hydrazine hydrate with a suitable precursor, such as a tetrahydrophthalazine derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted in solvents like ethanol or acetic acid, with temperature and pH carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while substitution reactions can produce a wide range of functionalized tetrahydrophthalazine compounds .

Scientific Research Applications

1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-Hydrazinyl-5,6,7,8-tetrahydroisoquinoline: Similar in structure but differs in the ring system.

    1-Hydrazinyl-5,6,7,8-tetrahydroquinoline: Another related compound with a different ring structure.

    1-Hydrazinyl-5,6,7,8-tetrahydrobenzazepine: Shares the hydrazinyl group but has a distinct ring system.

Uniqueness

1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride is unique due to its specific ring structure and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H14Cl2N4

Molecular Weight

237.13 g/mol

IUPAC Name

5,6,7,8-tetrahydrophthalazin-1-ylhydrazine;dihydrochloride

InChI

InChI=1S/C8H12N4.2ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;;/h5H,1-4,9H2,(H,11,12);2*1H

InChI Key

LZQYOWUYQKWMOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(N=NC=C2C1)NN.Cl.Cl

Origin of Product

United States

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